![molecular formula C18H17NO5 B5370153 1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5370153.png)
1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one
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Overview
Description
1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one, also known as MDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDMP is a synthetic compound that belongs to the family of phenylamino ketones and is structurally similar to other well-known compounds such as 3,4-methylenedioxy-N-methylamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA).
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes, the induction of apoptosis, and the modulation of the immune system. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for cancer treatment. However, the synthesis of this compound is complex, and it requires specialized equipment and expertise, which may limit its use in some labs.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one, including the optimization of its synthesis, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications. This compound has also been shown to have potential applications in the fields of neuroscience and drug discovery, which warrant further investigation.
Synthesis Methods
The synthesis of 1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one involves a multi-step process that includes the reaction of piperonal with nitroethane, followed by reduction and reductive amination to yield the final product. The synthesis of this compound is relatively complex, and it requires specialized equipment and expertise.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one has been the subject of extensive research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anti-cancer activity. This compound has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer.
properties
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-21-15-6-4-13(10-17(15)22-2)19-8-7-14(20)12-3-5-16-18(9-12)24-11-23-16/h3-10,19H,11H2,1-2H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQHBZDOTOUVSJ-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=CC(=O)C2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C\C(=O)C2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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